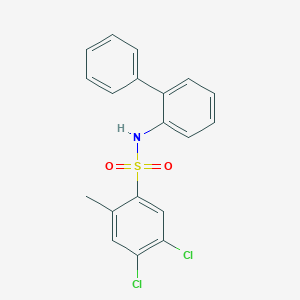
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide, also known as DCPB, is a sulfonamide derivative that has been widely used in scientific research due to its diverse biological activities. It was first synthesized in 2003 by researchers at the University of California, San Diego, and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to modulate the activity of various neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, and to inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function and to protect against oxidative stress and neuroinflammation in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide in lab experiments is its diverse range of biological activities, which makes it a useful tool for investigating various physiological and pathological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide.
Direcciones Futuras
There are several future directions for research on 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective analogs of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide that can be used for therapeutic purposes. Another area of interest is the investigation of the role of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide in modulating immune function and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide and its potential effects on various signaling pathways and cellular processes.
Métodos De Síntesis
The synthesis of 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide involves the reaction of 2-bromoacetophenone with 2-phenylbenzenesulfonamide, followed by a Suzuki coupling reaction with 4,5-dichloro-2-methylphenylboronic acid. The resulting product is then purified through column chromatography to obtain pure 4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2S/c1-13-11-16(20)17(21)12-19(13)25(23,24)22-18-10-6-5-9-15(18)14-7-3-2-4-8-14/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDYCLCYLOHXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)





![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)

![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)


